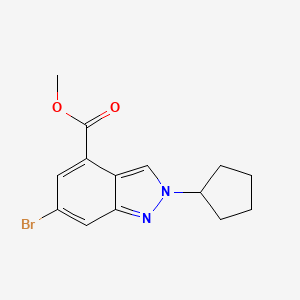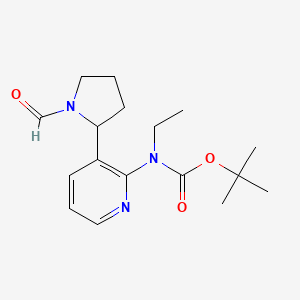
methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a cyclopentyl group at the 2nd position, and a methyl ester group at the 4th position of the indazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate typically involves the cyclization of methyl 3-amino-5-bromo-2-methylbenzoate with a solution of potassium nitrite in acetic acid at room temperature. This reaction yields the desired indazole derivative . The combined organic layers are then dried over magnesium sulfate, filtered, and concentrated under vacuum before being stirred in petroleum ether, filtered, and dried to afford the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The indazole ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Nitrite in Acetic Acid: Used for cyclization reactions.
Magnesium Sulfate: Used for drying organic layers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of novel compounds with potential anticancer, antiangiogenic, and antioxidant activities.
Biological Studies: The compound is evaluated for its ability to inhibit the viability of cancer cell lines and its potential to inhibit proangiogenic cytokines associated with tumor development.
Chemical Biology: It serves as a tool compound for studying the biological pathways and molecular targets involved in its mechanism of action.
Wirkmechanismus
The mechanism of action of methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the viability of certain cancer cell lines by interfering with the proangiogenic cytokines such as tumor necrosis factor-alpha (TNFα), vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) . The compound’s antiangiogenic activity is attributed to its ability to inhibit these cytokines, thereby preventing the formation of new blood vessels that supply nutrients to tumors .
Vergleich Mit ähnlichen Verbindungen
Methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate can be compared with other similar indazole derivatives, such as:
These compounds share the indazole core structure but differ in the substituents attached to the indazole ring
Eigenschaften
Molekularformel |
C14H15BrN2O2 |
|---|---|
Molekulargewicht |
323.18 g/mol |
IUPAC-Name |
methyl 6-bromo-2-cyclopentylindazole-4-carboxylate |
InChI |
InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-17(16-13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
InChI-Schlüssel |
OUBUGZTXUIMGRA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC2=NN(C=C12)C3CCCC3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate](/img/structure/B11821657.png)
![rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine](/img/structure/B11821661.png)


![Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate](/img/structure/B11821679.png)

amino}acetate](/img/structure/B11821685.png)


![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)
![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B11821716.png)


![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)
